Cas no 2411325-71-6 ((E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide)

(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide structure
2411325-71-6 structure
Product name:(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide
CAS No:2411325-71-6
MF:C17H22N4O2
Molecular Weight:314.382183551788
CID:5356850
PubChem ID:146097921

(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3952174060
    • (E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide
    • (2E)-4-(dimethylamino)-N-[(2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]but-2-enamide
    • インチ: 1S/C17H22N4O2/c1-19(2)11-7-10-16(22)18-13-15-12-17(23)21(20(15)3)14-8-5-4-6-9-14/h4-10,12H,11,13H2,1-3H3,(H,18,22)/b10-7+
    • InChIKey: RLQXMSWECQRWMM-JXMROGBWSA-N
    • SMILES: O=C1C=C(CNC(/C=C/CN(C)C)=O)N(C)N1C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 493
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 55.9

(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26604156-0.05g
(2E)-4-(dimethylamino)-N-[(2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]but-2-enamide
2411325-71-6 95.0%
0.05g
$246.0 2025-03-20

(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide 関連文献

(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamideに関する追加情報

Comprehensive Overview of (E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide (CAS No. 2411325-71-6)

The compound (E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide, identified by its CAS No. 2411325-71-6, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of enamide derivatives, which are known for their versatile biological activities and applications in drug discovery. The unique structural features of this molecule, including the dimethylamino group and the phenylpyrazol moiety, make it a promising candidate for further investigation in therapeutic development.

In recent years, the demand for novel small-molecule inhibitors and bioactive compounds has surged, driven by advancements in precision medicine and targeted therapies. Researchers are increasingly exploring compounds like (E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide for their potential to modulate specific biological pathways. The enamide functional group, in particular, is a hotspot in drug design due to its ability to interact with various enzyme targets, making it a valuable scaffold for kinase inhibitors and receptor modulators.

The synthesis of CAS No. 2411325-71-6 involves multi-step organic reactions, including amide coupling and Michael addition, to achieve the desired stereochemistry and purity. The (E)-configuration of the double bond in the but-2-enamide chain is critical for its biological activity, as it influences the molecule's binding affinity to target proteins. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize and validate the compound's structure and purity, ensuring its suitability for research applications.

One of the most compelling aspects of (E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide is its potential role in addressing unmet medical needs. For instance, the phenylpyrazol core is a common motif in anti-inflammatory and analgesic agents, suggesting possible applications in pain management. Additionally, the dimethylamino group may enhance the compound's bioavailability and pharmacokinetic properties, a key consideration in drug development.

From an industrial perspective, the scalability of synthesizing CAS No. 2411325-71-6 is a topic of interest. Optimizing reaction conditions to improve yield and reduce costs is essential for its potential commercialization. Furthermore, the compound's stability under various storage conditions and its compatibility with formulation excipients are areas of ongoing research, particularly for those exploring its use in oral dosage forms or topical applications.

In the context of AI-driven drug discovery, compounds like (E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide are increasingly being screened using machine learning algorithms to predict their biological targets and therapeutic potential. This approach accelerates the identification of promising candidates, reducing the time and resources required for traditional high-throughput screening methods. As a result, the integration of computational tools with experimental validation is reshaping the landscape of pharmaceutical R&D.

Environmental and regulatory considerations also play a role in the development of such compounds. Researchers must ensure that the synthesis and use of CAS No. 2411325-71-6 comply with green chemistry principles, minimizing waste and hazardous byproducts. This aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry, where eco-friendly processes are becoming a priority.

In summary, (E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide represents a fascinating example of modern medicinal chemistry with broad implications for drug discovery and development. Its unique structure, combined with its potential therapeutic applications, makes it a compound of significant interest to researchers and industry professionals alike. As scientific understanding of its mechanisms and applications grows, so too will its impact on advancing human health and biomedical innovation.

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